1-Pentene, 3-bromo-
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Overview
Description
1-Pentene, 3-bromo- is an organic compound with the molecular formula C5H9Br It is a brominated derivative of pentene, specifically brominated at the third carbon of the pentene chain
Preparation Methods
1-Pentene, 3-bromo- can be synthesized through several methods. One common synthetic route involves the bromination of 1-pentene. This reaction typically uses bromine (Br2) in an inert solvent such as carbon tetrachloride (CCl4) or dichloromethane (CH2Cl2). The reaction proceeds via a free radical mechanism, where the bromine molecule adds across the double bond of 1-pentene, resulting in the formation of 3-bromo-1-pentene .
Industrial production methods often involve the use of large-scale bromination reactors where 1-pentene is continuously fed into the reactor along with bromine. The reaction conditions are carefully controlled to ensure high yield and purity of the product. The product is then purified through distillation or other separation techniques to remove any unreacted starting materials and by-products.
Chemical Reactions Analysis
1-Pentene, 3-bromo- undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom in 1-pentene, 3-bromo- can be substituted with other nucleophiles. For example, reacting with sodium ethoxide (NaOEt) can result in the formation of 1-pentene, 3-ethoxy-.
Elimination Reactions: Under strong basic conditions, such as with sodium amide (NaNH2), 1-pentene, 3-bromo- can undergo elimination to form 1-pentyne.
Addition Reactions: The double bond in 1-pentene, 3-bromo- can participate in addition reactions.
Scientific Research Applications
1-Pentene, 3-bromo- is utilized in various scientific research applications:
Chemistry: It serves as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: It is used in the synthesis of biologically active molecules, including DL-histrionicotoxin, which is a potent neurotoxin.
Medicine: The compound is involved in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Mechanism of Action
The mechanism of action of 1-Pentene, 3-bromo- in chemical reactions typically involves the formation of a bromonium ion intermediate. When the compound reacts with bromine, the double bond in 1-pentene, 3-bromo- interacts with the bromine molecule, leading to the formation of a cyclic bromonium ion. This intermediate is then attacked by a nucleophile, resulting in the formation of the final product .
Comparison with Similar Compounds
1-Pentene, 3-bromo- can be compared with other brominated alkenes such as:
3-Bromo-1-butene: Similar in structure but with one less carbon atom.
3-Bromo-1-hexene: Similar in structure but with one more carbon atom.
1-Bromo-2-pentene: The bromine atom is located at a different position on the pentene chain.
The uniqueness of 1-Pentene, 3-bromo- lies in its specific reactivity due to the position of the bromine atom and the double bond, which allows for selective reactions and the synthesis of specific target molecules .
Properties
IUPAC Name |
3-bromopent-1-ene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9Br/c1-3-5(6)4-2/h3,5H,1,4H2,2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MAUHKVNIHVSMSP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C=C)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9Br |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00334635 |
Source
|
Record name | 1-Pentene, 3-bromo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00334635 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.03 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53045-71-9 |
Source
|
Record name | 1-Pentene, 3-bromo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00334635 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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